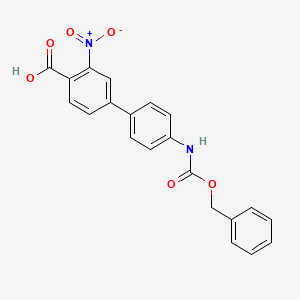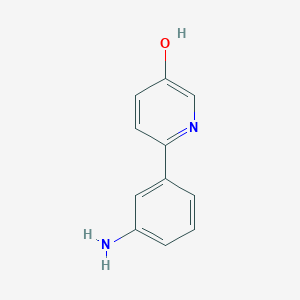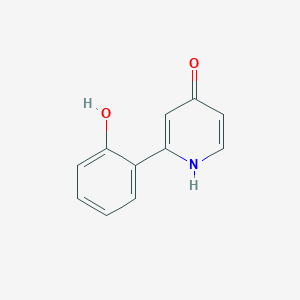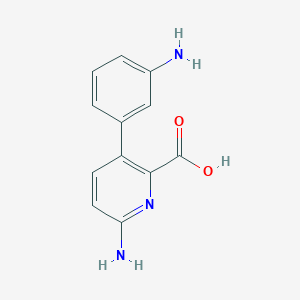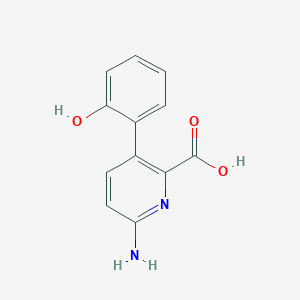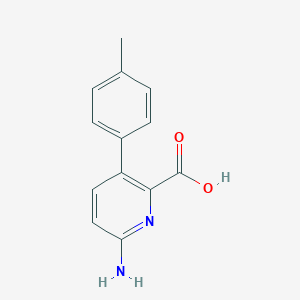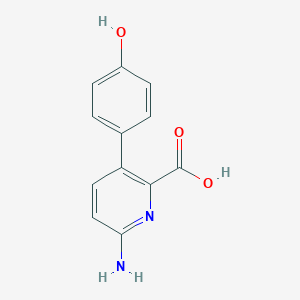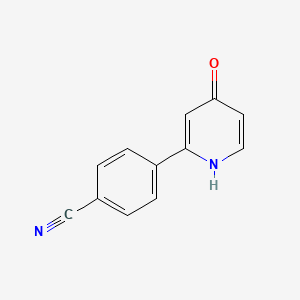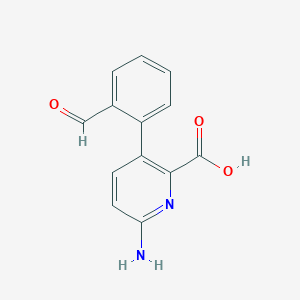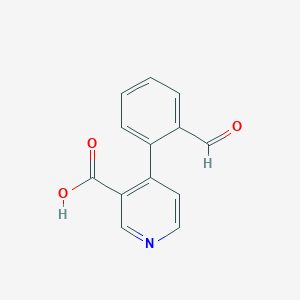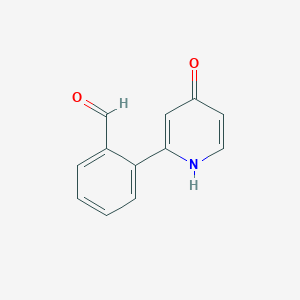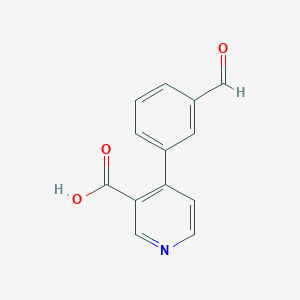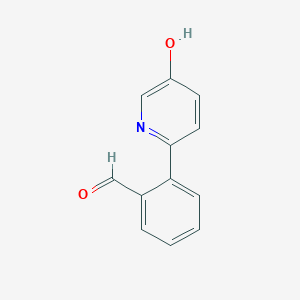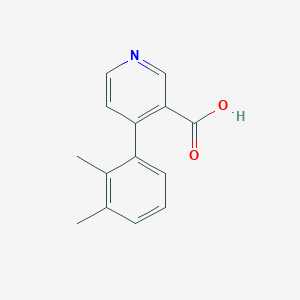
4-(2,3-Dimethylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethylphenyl)nicotinic acid, also known as 4-DMPA, is an organic compound belonging to the class of compounds known as nicotinic acid derivatives. It is a white, crystalline solid with a melting point of 149-151°C and a molecular weight of 196.2 g/mol. 4-DMPA has a wide variety of applications in scientific research and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
4-(2,3-Dimethylphenyl)nicotinic acid, 95% has a wide variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a fluorescent probe for the detection of proteins and other biomolecules, and as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of various diseases including cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The exact mechanism of action of 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(2,3-Dimethylphenyl)nicotinic acid, 95% binds to and inhibits the activity of enzymes involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% may also bind to and inhibit the activity of enzymes involved in the synthesis of nitric oxide, a molecule involved in the regulation of blood pressure.
Biochemical and Physiological Effects
4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dimethylphenyl)nicotinic acid, 95% can inhibit the activity of cyclooxygenase and lipoxygenase enzymes, leading to decreased production of prostaglandins and other inflammatory mediators. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of nitric oxide synthase, leading to decreased production of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-Dimethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. In addition, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is non-toxic and has a low potential for causing adverse effects. However, 4-(2,3-Dimethylphenyl)nicotinic acid, 95% is not suitable for use in long-term experiments due to its instability in the presence of light and oxygen.
Orientations Futures
There are several potential future directions for research involving 4-(2,3-Dimethylphenyl)nicotinic acid, 95%. These include further exploration of its potential therapeutic applications, investigation of its mechanism of action, and exploration of its potential use as a fluorescent probe for the detection of proteins and other biomolecules. In addition, further research is needed to determine the optimal conditions for the synthesis of 4-(2,3-Dimethylphenyl)nicotinic acid, 95%.
Méthodes De Synthèse
4-(2,3-Dimethylphenyl)nicotinic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 2,3-dimethylphenol and acetic anhydride to form 2,3-dimethylphenyl acetate. This reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The second step involves the reaction of 2,3-dimethylphenyl acetate with sodium nitrite in the presence of acetic acid to form 4-(2,3-Dimethylphenyl)nicotinic acid, 95%. This reaction is typically carried out in an aqueous solution at a temperature of 60-80°C.
Propriétés
IUPAC Name |
4-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-11(10(9)2)12-6-7-15-8-13(12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWZFWLKYHFDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=NC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692439 |
Source


|
| Record name | 4-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)nicotinic acid | |
CAS RN |
1261917-47-8 |
Source


|
| Record name | 4-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

